![molecular formula C14H12F3NO2S2 B5858585 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB belongs to the class of sulfonamide-based compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a critical role in various physiological processes, including inflammation and cancer progression. By inhibiting these enzymes, 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of metalloproteinases, which play a critical role in cancer progression. Additionally, 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and bone resorption.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its potential therapeutic applications in various diseases such as inflammation and cancer. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to have low toxicity, making it a promising candidate for drug development. However, one of the main limitations of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its poor solubility, which can limit its use in certain experiments.
Future Directions
There are various future directions for research on 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of research is to develop more efficient synthesis methods that can produce 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in larger quantities. Another area of research is to study the pharmacokinetics and pharmacodynamics of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in other diseases such as arthritis and neurodegenerative diseases.
Synthesis Methods
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 4-methylthiobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
Scientific Research Applications
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S2/c1-21-12-5-7-13(8-6-12)22(19,20)18-11-4-2-3-10(9-11)14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAXLYCZHBTLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
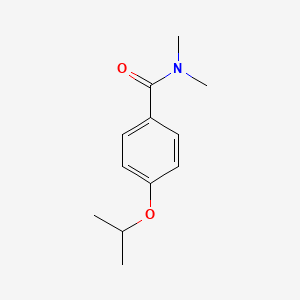
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
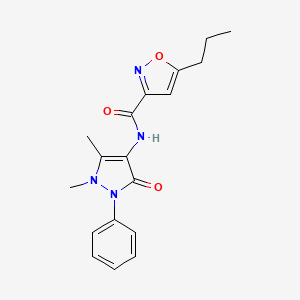
![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
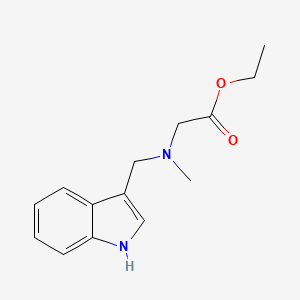
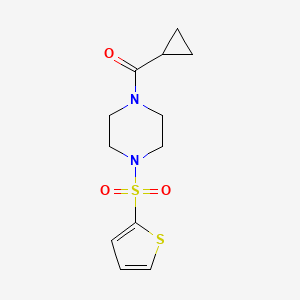
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)
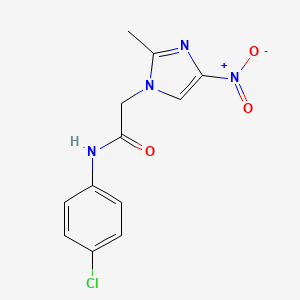

![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)